
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is a chemical compound that features a pyrazole ring substituted with amino groups and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol typically involves the reaction of 3,4-diamino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine
- 2-(4,6-Diamino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
- 1,3-Diaza-2,4-cyclopentadienes derivatives
Uniqueness
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H10N4O2 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-(3,4-diaminopyrazol-1-yl)oxyethanol |
InChI |
InChI=1S/C5H10N4O2/c6-4-3-9(8-5(4)7)11-2-1-10/h3,10H,1-2,6H2,(H2,7,8) |
Clé InChI |
WLRQDOHQESRRLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1OCCO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
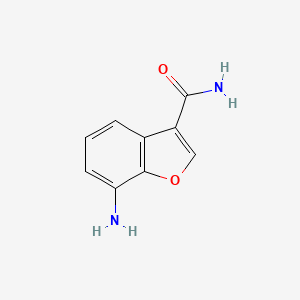
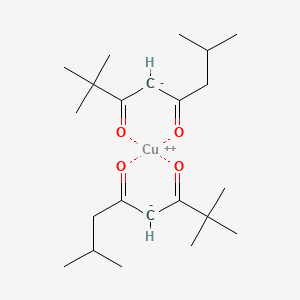
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)

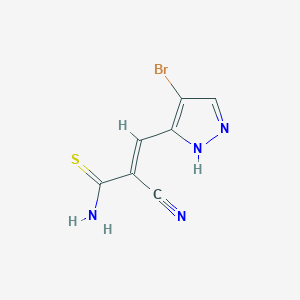

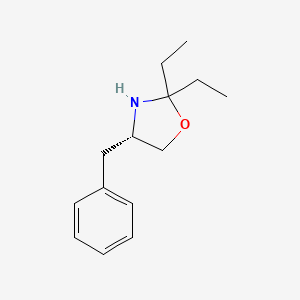
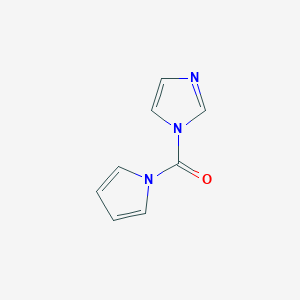
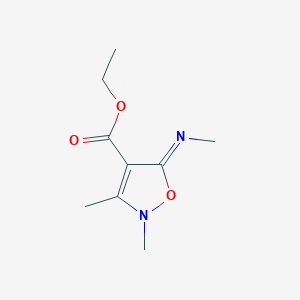

![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)

